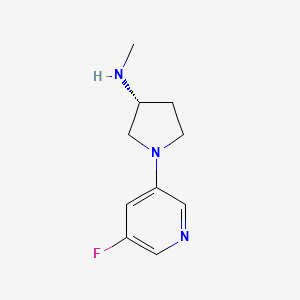
2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol is a chemical compound characterized by the presence of a phenol group substituted with two methyl groups at positions 2 and 6, and a 4-methylpyrrolidin-2-yl group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol typically involves the reaction of 2,6-dimethylphenol with 4-methylpyrrolidine under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The exact conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The methyl groups and the pyrrolidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and use in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The pyrrolidine ring may contribute to the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
2,6-Dimethylphenol: Lacks the pyrrolidine ring, making it less complex.
4-Methylpyrrolidine: Lacks the phenol group, affecting its reactivity and applications.
2,6-Dimethyl-4-pyridinol: Contains a pyridine ring instead of a pyrrolidine ring, leading to different chemical properties.
Uniqueness: 2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol is unique due to the combination of the phenol group with the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
2,6-dimethyl-4-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C13H19NO/c1-8-4-12(14-7-8)11-5-9(2)13(15)10(3)6-11/h5-6,8,12,14-15H,4,7H2,1-3H3 |
Clé InChI |
CKZMPURBOCIBIF-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC1)C2=CC(=C(C(=C2)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


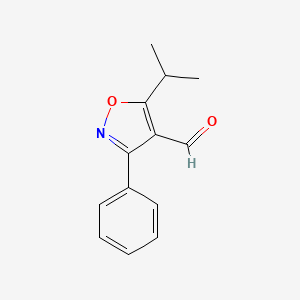
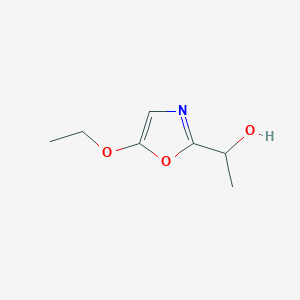
![Diethyl 1-methyl-4,7-dioxo-1,4,5,6,7,8-hexahydropyrrolo[2,3-b]azepine-3,5-dicarboxylate](/img/structure/B12882217.png)
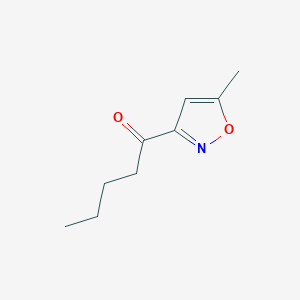

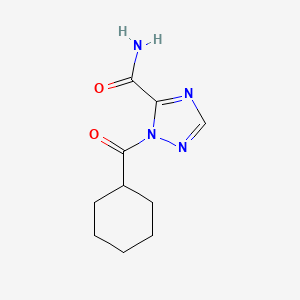


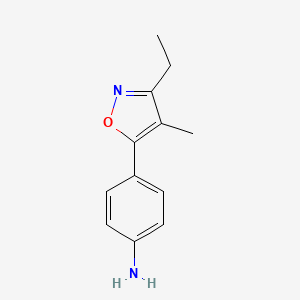
![(L-Alaninato-O,O')[N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N''-methylguanidine-NN]hydroxy copper](/img/structure/B12882267.png)
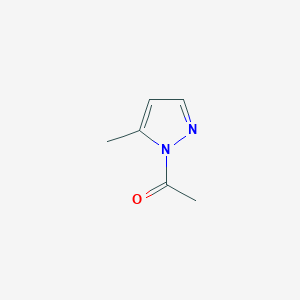
![1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12882288.png)

